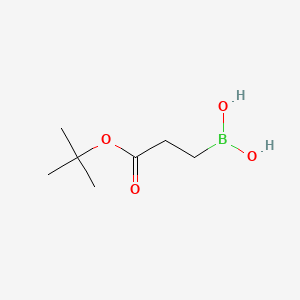

(3-(tert-Butoxy)-3-oxopropyl)boronic acid

Description

Significance of Boronic Acids as Versatile Synthetic Intermediates

Boronic acids, characterized by the general formula R–B(OH)₂, are organic compounds featuring a boron atom bonded to an alkyl or aryl group and two hydroxyl groups. pharmiweb.com Their prominence in organic chemistry stems from their participation in a wide range of chemical transformations, most notably the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction. boronmolecular.comnbinno.com This palladium-catalyzed reaction enables the efficient formation of carbon-carbon bonds, a fundamental process in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. boronmolecular.comnbinno.com

Beyond the Suzuki-Miyaura coupling, boronic acids are involved in various other important reactions, including:

Chan-Lam Coupling: Formation of carbon-nitrogen and carbon-oxygen bonds. wikipedia.org

Liebeskind-Srogl Coupling: Synthesis of ketones from thiol esters. pharmiweb.com

Conjugate Addition: Addition to α,β-unsaturated carbonyl compounds. wikipedia.org

Oxidation and Homologation Reactions: Further functional group transformations. wikipedia.org

The versatility of boronic acids is further enhanced by their ability to act as Lewis acids, allowing them to form reversible covalent complexes with diols, amino acids, and other Lewis bases. boronmolecular.comwikipedia.org This property is exploited in the development of sensors and molecular recognition systems. boronmolecular.comwikipedia.org The stability of boronic acids to air and moisture, coupled with their generally low toxicity, makes them environmentally benign or "green" reagents. boronmolecular.com

Overview of Alkylboronic Acids in Constructing C(sp3)-Rich Scaffolds

While arylboronic acids have been extensively studied, there is a growing interest in the application of alkylboronic acids for the construction of C(sp3)-rich molecular scaffolds. acs.orgchemrxiv.org Molecules with a higher fraction of sp3-hybridized carbon atoms often exhibit improved physicochemical and pharmacokinetic properties, making them desirable targets in drug discovery. chemrxiv.org Alkylboronic acids serve as crucial intermediates in the synthesis of these complex, three-dimensional structures. acs.orgresearchgate.net

The development of novel synthetic methodologies has enabled the practical and modular construction of sterically hindered and functionally diverse alkylboron compounds. chemrxiv.orgchemrxiv.org These methods often demonstrate broad functional group tolerance, allowing for the late-stage functionalization of bioactive molecules. nih.gov Alkylboronic acids can act as linchpins, enabling the convergent assembly of complex molecules through sequential coupling reactions. acs.orgnih.gov This approach provides a powerful strategy for accessing previously challenging drug-like scaffolds with high C(sp3) content. acs.orgresearchgate.net

Structural Features and Synthetic Utility of (3-(tert-Butoxy)-3-oxopropyl)boronic Acid as a Building Block

This compound is a functionalized alkylboronic acid that incorporates a protected carboxylic acid moiety. This structural feature makes it a particularly useful building block in multi-step organic synthesis. The tert-butyl ester group serves as a protecting group for the carboxylic acid, preventing its interference in reactions targeting the boronic acid functionality. This protecting group can be selectively removed under acidic conditions to reveal the free carboxylic acid for further derivatization.

The presence of both a boronic acid and a protected carboxyl group allows for orthogonal chemical transformations. The boronic acid can participate in standard cross-coupling reactions to form new carbon-carbon or carbon-heteroatom bonds, while the ester can be hydrolyzed and coupled with amines or alcohols to form amides or esters, respectively. This dual functionality makes this compound a versatile reagent for the synthesis of complex molecules, including peptides and other biologically active compounds.

Below is a table summarizing the key properties of this compound:

| Property | Value |

| Molecular Formula | C₇H₁₅BO₄ |

| CAS Number | 1356043-93-2 |

This data is compiled from publicly available chemical information databases. nih.gov

Scope and Organization of the Academic Research Overview

This article provides a focused overview of the role of functionalized organoboron compounds in contemporary organic synthesis, with a specific emphasis on this compound. The discussion begins with a general introduction to the significance of boronic acids as versatile synthetic intermediates, highlighting their key reactions and applications. It then narrows the focus to alkylboronic acids and their importance in the construction of C(sp3)-rich scaffolds, a topic of growing relevance in medicinal chemistry. The core of the article examines the unique structural features and synthetic utility of this compound as a valuable building block. The information presented is based on a review of current scientific literature and reputable chemical data sources.

Properties

IUPAC Name |

[3-[(2-methylpropan-2-yl)oxy]-3-oxopropyl]boronic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15BO4/c1-7(2,3)12-6(9)4-5-8(10)11/h10-11H,4-5H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOBQCZBEESROPA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(CCC(=O)OC(C)(C)C)(O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15BO4 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.00 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reactivity and Transformational Chemistry of 3 Tert Butoxy 3 Oxopropyl Boronic Acid

Palladium-Catalyzed Cross-Coupling Reactions

Palladium catalysis has been a cornerstone of C-C bond formation for decades, and (3-(tert-Butoxy)-3-oxopropyl)boronic acid has proven to be a competent partner in these transformations, most notably in the Suzuki-Miyaura cross-coupling reaction.

Suzuki-Miyaura Cross-Coupling with Diverse Electrophilic Partners

The Suzuki-Miyaura reaction stands as one of the most powerful methods for the construction of carbon-carbon bonds. This compound and its corresponding esters readily couple with a wide range of sp²-hybridized electrophiles, including aryl, heteroaryl, and vinyl halides, as well as triflates. These reactions are typically catalyzed by a palladium(0) species, generated in situ from a palladium(II) precatalyst, in the presence of a base.

The reaction tolerates a broad spectrum of functional groups on the electrophilic partner, a testament to the mild reaction conditions often employed. For instance, the coupling of this compound with various aryl bromides proceeds efficiently to afford the corresponding tert-butyl 3-arylpropanoates. These products are valuable intermediates, as the tert-butyl ester can be readily hydrolyzed to the corresponding carboxylic acid.

| Electrophile | Catalyst | Base | Solvent | Temp (°C) | Yield (%) |

| 4-Bromotoluene | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 90 | 85 |

| 1-Bromo-4-methoxybenzene | Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane | 100 | 92 |

| 2-Bromopyridine | Pd₂(dba)₃ / SPhos | K₃PO₄ | THF | 80 | 78 |

| 4-Iodonitrobenzene | Pd(OAc)₂ / XPhos | Na₂CO₃ | DME/H₂O | 85 | 88 |

This table presents representative examples of Suzuki-Miyaura reactions. The specific conditions and yields can vary depending on the specific substrates and ligands used.

Stereo- and Regioselectivity in Suzuki-Miyaura Reactions Involving Functionalized Alkylboronic Acids

While this compound itself is achiral, its coupling products can possess stereocenters, particularly when the electrophile is appropriately substituted or when subsequent transformations are performed. The stereochemical outcome of Suzuki-Miyaura reactions involving alkylboronic acids is a subject of considerable research. For primary alkylboronic acids like the title compound, the transmetalation step is generally considered to proceed with retention of stereochemistry at the carbon-boron bond, although this is not directly applicable here.

Of greater relevance is the regioselectivity of the coupling. In reactions with electrophiles bearing multiple reactive sites, the regioselectivity is primarily governed by the nature of the palladium catalyst and the electronic and steric properties of the electrophile. For instance, in the coupling with dihaloarenes, selective mono-arylation can often be achieved by carefully controlling the stoichiometry of the boronic acid and the reaction time.

The presence of the carbonyl group in this compound can, in some cases, influence the course of the reaction through coordination to the metal center, although strong directing effects are not commonly observed with this β-substituted system.

Copper-Mediated Cross-Coupling Reactions

Copper catalysis offers a complementary and often more economical alternative to palladium for certain cross-coupling reactions. This compound participates in several important copper-mediated transformations, enabling the formation of carbon-heteroatom bonds.

Chan-Lam Coupling and Its Application to this compound

The Chan-Lam coupling reaction facilitates the formation of carbon-nitrogen and carbon-oxygen bonds by coupling boronic acids with amines, amides, phenols, and other N- and O-nucleophiles. This reaction is typically carried out in the presence of a copper(II) salt, often with a ligand and a base, and frequently under an air or oxygen atmosphere as the oxidant.

This compound can be successfully coupled with a variety of anilines and phenols to produce the corresponding N- and O-arylated propanoate derivatives. These products are precursors to β-amino acids and β-aryloxy carboxylic acids, respectively.

| Nucleophile | Copper Source | Ligand | Base | Solvent | Temp (°C) | Yield (%) |

| Aniline | Cu(OAc)₂ | Pyridine | Et₃N | CH₂Cl₂ | RT | 75 |

| 4-Methoxyaniline | Cu(OTf)₂ | TMEDA | K₂CO₃ | Toluene | 80 | 82 |

| Phenol | CuI | DMAP | Cs₂CO₃ | DMF | 100 | 68 |

| 2-Naphthol | Cu(acac)₂ | None | DBU | MeCN | 60 | 79 |

This table showcases typical conditions for the Chan-Lam coupling. Yields and conditions can be highly substrate-dependent.

Copper-Catalyzed Amination and Other C-Heteroatom Bond Formations of Boronic Esters

Beyond the classical Chan-Lam coupling, copper catalysis has been employed for a broader range of C-heteroatom bond formations using boronic esters. While direct use of this compound is common, its corresponding pinacol (B44631) ester is also frequently utilized. These reactions often proceed via different mechanisms than the Chan-Lam coupling and may not require an external oxidant.

For example, copper-catalyzed amination reactions with hydroxylamines or their derivatives can provide access to protected β-amino acids. Similarly, coupling with thiols can lead to the formation of β-thio-substituted propanoates. The development of new ligands and copper catalytic systems continues to expand the scope of these transformations.

Other Metal-Mediated Transformations (e.g., Liebeskind-Srogl Coupling)

While palladium and copper are the most common metals used in conjunction with this compound, other transition metals can also mediate its transformations. The Liebeskind-Srogl coupling is a notable example, which allows for the coupling of boronic acids with thioesters to form ketones, proceeding under neutral conditions. youtube.comwikipedia.orgrose-hulman.edu This reaction is catalyzed by palladium but requires a stoichiometric amount of a copper(I) carboxylate as a co-catalyst. youtube.com

The application of the Liebeskind-Srogl coupling to alkylboronic acids, including functionalized derivatives like this compound, provides a route to β-keto esters. This transformation is particularly valuable as it is orthogonal to many other ketone synthesis methodologies. The reaction involves the activation of the thioester by the copper(I) salt, followed by oxidative addition of the palladium(0) catalyst and subsequent transmetalation with the boronic acid.

While specific examples detailing the use of this compound in Liebeskind-Srogl couplings are not extensively documented in readily available literature, the general applicability of this reaction to a range of boronic acids suggests its potential utility with this substrate for the synthesis of functionalized keto compounds. youtube.com

Radical Chemistry of Alkylboronic Acids and Derivatives

Alkylboronic acids, including this compound, are increasingly recognized as versatile precursors for alkyl radicals under mild conditions. This reactivity overcomes the limitations of traditional methods that often require harsh conditions. However, a significant challenge is the high oxidation potential of alkylboronic acids, which has limited their application in visible-light-induced photocatalysis. semanticscholar.orgresearchgate.netnih.gov Recent research has focused on strategies to modulate these oxidation potentials to facilitate radical generation.

A modern strategy for generating alkyl radicals from stable alkylboron species involves the activation of the carbon-boron (C-B) bond through a radical-transfer mechanism. This approach utilizes nitrogen- or oxygen-centered radicals to induce the homolytic cleavage of the C-B bond. researchgate.net

The process can be initiated by visible light, which generates an aminyl or oxygen radical from a suitable precursor. This heteroatom radical then reacts with the alkylboronic acid or its ester derivative. The interaction leads to the scission of the C-B bond, releasing a corresponding alkyl radical. This alkyl radical is then free to participate in subsequent reactions, such as Michael additions or Minisci-type reactions. nih.govacs.org This method is advantageous as it applies to bench-stable and commonly used boronic acids and esters.

Once generated, alkyl radicals derived from boronic acids can participate in a wide array of alkylation and arylation reactions. Photoredox catalysis has emerged as a powerful tool in this domain, enabling transformations under mild conditions. semanticscholar.orgresearchgate.netnih.govacs.org

To overcome the high oxidation potential of alkylboronic acids, additives such as potassium phosphate (K₃PO₄) or the use of specific solvents can be employed to form a more easily oxidized boronate complex. semanticscholar.orgnih.gov Upon visible light irradiation, a photocatalyst in an excited state can then oxidize this complex, generating the alkyl radical and initiating the desired transformation. This strategy has been successfully applied to a range of reactions, including:

Direct C–B chlorination, cyanation, vinylation, and alkynylation. semanticscholar.org

Hydroalkylation of azobenzenes. acs.orgacs.org

Alkylation of C(sp³)–H bonds mediated by molecular oxygen. acs.org

Another important transformation is radical aryl migration, where an aryl group migrates from a boron center to a carbon-centered radical within a boronate complex. nih.gov This intramolecular process provides an efficient pathway for the arylation of secondary alkyl radicals, which can be generated from the addition of another radical (e.g., a perfluoroalkyl radical) to an alkenyl boronate complex. nih.gov

| Reaction Type | Radical Precursor | Conditions | Product Type | Reference(s) |

| Defluorinative Alkylation | Alkylboronic Acid | Ir photocatalyst, K₃PO₄, blue LED | Alkylated Product | semanticscholar.orgresearchgate.net |

| Hydroalkylation | Alkylboronic Acid | Acridinium photocatalyst, DBU, visible light | N-alkyl-N,N′-diarylhydrazine | acs.orgacs.org |

| Radical Aryl Migration | Alkenylboronic Ester + ArLi | CF₃I, 365 nm LED light | Arylated Alkylboronic Ester | nih.gov |

| C-B Cyanation | Alkylboronic Acid | Ir photocatalyst, K₃PO₄, blue LED | Alkyl Cyanide | semanticscholar.org |

| C-B Vinylation | Alkylboronic Acid | Ir photocatalyst, K₃PO₄, blue LED | Alkene | semanticscholar.org |

Selective Deprotection Strategies for the tert-Butyl Ester Moiety

The this compound molecule contains two acid-sensitive functional groups: the tert-butyl ester and the boronic acid. The tert-butyl ester is typically cleaved under strong acidic conditions (e.g., trifluoroacetic acid), which would also readily cleave the C-B bond of the boronic acid. acsgcipr.org Therefore, selective deprotection requires mild conditions that differentiate between these two groups.

Several strategies have been developed for the mild and selective cleavage of tert-butyl esters in the presence of other acid-sensitive functionalities. These methods avoid strong Brønsted acids and are therefore potentially suitable for preserving the boronic acid moiety.

Lewis Acid Catalysis: Certain Lewis acids can catalyze the hydrolysis or cleavage of tert-butyl esters under conditions mild enough to leave other groups intact.

Zinc Bromide (ZnBr₂): In a dichloromethane (DCM) solvent, ZnBr₂ has been used for the chemoselective hydrolysis of tert-butyl esters. acs.orgresearchgate.netsemanticscholar.org This method has shown compatibility with various functional groups, although its selectivity can be substrate-dependent.

Ytterbium Triflate (Yb(OTf)₃): A catalytic amount of Yb(OTf)₃ in nitromethane at moderate temperatures (45-50°C) can effectively deprotect tert-butyl esters. This system is noted for its selectivity, leaving other ester types like benzyl and methyl esters unaffected.

Other Mild Conditions:

Aqueous Phosphoric Acid: A solution of 85 wt % aqueous phosphoric acid provides a mild and environmentally benign option for deprotecting tert-butyl esters. acs.org The conditions are compatible with many other acid-sensitive groups, and reactions are typically high-yielding with a convenient workup. acs.org

Silica (B1680970) Gel: Heating a solution of the tert-butyl ester with chromatography-grade silica gel in refluxing toluene is another reported method for selective cleavage. researchgate.net

Radical-Mediated Deprotection: A catalytic protocol using the tris-4-bromophenylamminium radical cation ("magic blue") and triethylsilane facilitates the cleavage of the C-O bond in tert-butyl esters under neutral conditions, avoiding the need for strong acids or bases. acs.orgorganic-chemistry.org

| Reagent/Catalyst | Solvent | Temperature | Key Features | Reference(s) |

| ZnBr₂ | Dichloromethane | Room Temp. | Lewis acid catalysis; selectivity can be substrate-dependent. | acs.orgresearchgate.net |

| Yb(OTf)₃ (5 mol%) | Nitromethane | 45-50 °C | Selective for t-butyl esters over other ester types. | |

| H₃PO₄ (85% aq.) | Toluene/DCM | Room Temp. - 50 °C | Mild, "green" reagent; compatible with many functional groups. | acs.org |

| Silica Gel | Toluene | Reflux | Heterogeneous conditions; selective over t-butyl ethers. | researchgate.net |

| "Magic Blue" / Et₃SiH | Dichloromethane | Room Temp. | Radical-based, neutral conditions; avoids strong acids/bases. | acs.orgorganic-chemistry.org |

Transformations of the Carboxylic Acid Functionality

Following the selective deprotection of the tert-butyl ester as described in section 3.6, the resulting (3-carboxypropyl)boronic acid can undergo further transformations characteristic of carboxylic acids. A primary example is the formation of amide bonds.

The direct formation of amides from carboxylic acids and amines is a dehydration reaction that typically requires activation of the carboxylic acid. Boron-based reagents, particularly boronic acids and borate esters, have been shown to be effective catalysts and reagents for this transformation. acs.orgorganic-chemistry.orgmdpi.com

The general mechanism for boronic acid-catalyzed amidation involves the reaction of the boronic acid catalyst with the carboxylic acid to form an (acyloxy)boron intermediate. rsc.org This intermediate is more electrophilic than the original carboxylic acid. The formation of this active species is often an equilibrium reaction, necessitating the removal of water to drive the reaction forward. acs.orgrsc.org The activated acyl boronate then reacts with an amine to form the amide bond and regenerate the boronic acid catalyst. rsc.orgnih.gov

More complex boron-based systems, such as those that can form B-O-B motifs, have also been developed to enhance catalytic activity. mdpi.com In some cases, stoichiometric boron reagents like tris(2,2,2-trifluoroethyl) borate, B(OCH₂CF₃)₃, are used to drive the amidation to completion, offering high conversions for a wide range of substrates. acs.orgorganic-chemistry.org These reactions are operationally simple and often allow for purification by simple filtration, avoiding chromatography. acs.org

Applications of 3 Tert Butoxy 3 Oxopropyl Boronic Acid in Complex Molecule Synthesis

Construction of Intricate Carbon-Carbon and Carbon-Heteroatom Bonds

The primary utility of organoboron compounds, including (3-(tert-Butoxy)-3-oxopropyl)boronic acid, lies in their application in transition metal-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling is arguably the most prominent of these, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. rsc.orgnih.gov

In this context, this compound can act as the nucleophilic partner, coupling with a wide array of electrophiles such as aryl, heteroaryl, or vinyl halides and triflates. The reaction, typically catalyzed by a palladium complex, forges a new C(sp³)–C(sp²) or C(sp³)–C(sp³) bond, effectively attaching the protected propionic acid chain to the electrophilic substrate. mdpi.comnih.gov The tert-butyl ester protects the carboxylic acid functionality, preventing unwanted side reactions under the typically basic conditions of the coupling reaction. This strategy is fundamental for building complex molecular frameworks from simpler, readily available starting materials.

Beyond C-C bonds, boronic acids are also employed in the formation of carbon-heteroatom bonds, most notably through the Chan-Lam-Evans coupling for C-N and C-O bond formation, although this is more common for arylboronic acids.

Table 1: Representative Suzuki-Miyaura Coupling Reaction

| Electrophile (Ar-X) | Boronic Acid | Catalyst System | Product |

| 4-Bromoanisole | This compound | Pd(PPh₃)₄, Na₂CO₃ | tert-Butyl 3-(4-methoxyphenyl)propanoate |

| 2-Chloropyridine | This compound | Pd₂(dba)₃, SPhos, K₃PO₄ | tert-Butyl 3-(pyridin-2-yl)propanoate |

| 1-Iodonaphthalene | This compound | Pd(OAc)₂, P(Cy)₃, K₃PO₄ | tert-Butyl 3-(naphthalen-1-yl)propanoate |

Synthesis of β-Substituted Propionic Acid Derivatives

The structure of this compound makes it an ideal precursor for the synthesis of β-substituted propionic acid derivatives. A powerful method to achieve this is the rhodium-catalyzed 1,4-conjugate addition to α,β-unsaturated carbonyl compounds. nih.govnih.govorgsyn.org In this reaction, the alkyl group from the boronic acid is transferred to the β-position of an enone, enoate, or other Michael acceptor.

When this compound is used in such a reaction with an α,β-unsaturated ester, for instance, the result is the formation of a substituted glutaric acid derivative after deprotection. This method is highly valued for its ability to create new carbon-carbon bonds and set stereocenters when chiral ligands are employed in the catalytic system. organic-chemistry.org The reaction proceeds under mild conditions and tolerates the ester functionality of the boronic acid reagent.

Table 2: Rhodium-Catalyzed Conjugate Addition

| Michael Acceptor | Boronic Acid | Catalyst System | Product |

| Methyl acrylate (B77674) | This compound | [Rh(acac)(CO)₂], Ligand | Di-tert-butyl adipate (B1204190) derivative |

| Cyclohexen-1-one | This compound | [Rh(cod)₂]BF₄, Base | tert-Butyl 3-(3-oxocyclohexyl)propanoate |

| N,N-Dimethylacrylamide | This compound | [Rh(acac)(CO)₂], Ligand | tert-Butyl 4-(dimethylcarbamoyl)butanoate |

A particularly elegant application of this compound is in the synthesis of non-proteinogenic amino acids, which are crucial scaffolds in medicinal chemistry. illinois.educanberra.edu.aunih.gov The Petasis-Borono-Mannich (PBM) reaction is a three-component reaction involving a boronic acid, an amine, and a carbonyl compound (often an α-keto acid like glyoxylic acid) to generate α-amino acids. organic-chemistry.orgwikipedia.orgorganic-chemistry.org

While the classic Petasis reaction with glyoxylic acid yields α-amino acids, modifications and related multicomponent reactions can provide access to β-amino acid structures. mdpi.com For instance, using this compound in a Petasis-type reaction with an appropriate amine and aldehyde can lead to the formation of complex γ-amino acids (which can be considered β-substituted β-amino acids depending on the perspective). Recent advances have expanded the scope of the Petasis reaction to include alkylboronic acids, allowing for the rapid construction of C(sp³)-rich amines from widely available building blocks. nih.gov This capability is highly valuable for generating libraries of novel amino acid derivatives for drug discovery, as they can impart improved metabolic stability and conformational constraints to peptide-based drugs. nih.gov

Role as a Precursor for Late-Stage Functionalization in Medicinal and Agrochemical Chemistry

Late-stage functionalization (LSF) is a powerful strategy in drug discovery that involves modifying a complex, biologically active molecule in the final steps of its synthesis. nih.gov This approach allows for the rapid exploration of structure-activity relationships (SAR) without resorting to de novo synthesis for each new analog. Boronic acids and their esters are increasingly used as versatile precursors for LSF.

This compound, once incorporated into a larger molecule, can serve as a handle for further diversification. The carbon-boron bond is a synthetic linchpin that can be transformed into various other functional groups. For example, under oxidative conditions (e.g., with hydrogen peroxide), it can be converted to a hydroxyl group (C-O bond formation). It can also participate in radical-mediated reactions to form new C-C bonds with suitable partners. This "programmable" reactivity makes the boronic acid moiety a valuable tool for fine-tuning the properties of drug candidates or agrochemicals at a very late stage. nih.gov

Integration into Divergent Synthetic Pathways for Scaffold Diversity

Divergent synthesis is a strategy that aims to generate a library of structurally diverse compounds from a single, common intermediate. nih.gov This approach is highly efficient for exploring chemical space in the search for new bioactive molecules. Bifunctional building blocks like this compound are ideally suited for such strategies.

A synthetic pathway can be designed where the boronic acid moiety is reacted first, for example, in a Suzuki-Miyaura coupling to generate a series of aryl-substituted propionates. Following this initial diversification step, the tert-butyl ester can be hydrolyzed to reveal the free carboxylic acid. This acid functionality can then be engaged in a second round of diversification reactions, such as amide bond formation with a library of amines. This two-directional approach allows for the exponential generation of a large number of unique analogs from a single starting material, maximizing scaffold diversity and the efficiency of the discovery process.

Mechanistic Investigations of Reactions Involving 3 Tert Butoxy 3 Oxopropyl Boronic Acid

Understanding Transmetalation Processes in Cross-Coupling Reactions

Transmetalation is a critical step in many cross-coupling reactions, such as the Suzuki-Miyaura coupling, where an organic group is transferred from boron to a transition metal catalyst, typically palladium. rsc.org For (3-(tert-Butoxy)-3-oxopropyl)boronic acid, the transmetalation process is believed to follow a pathway analogous to other alkylboronic acids.

The generally accepted mechanism involves the formation of a boronate species upon reaction of the boronic acid with a base (e.g., hydroxide (B78521) or alkoxide). This activation is crucial as the resulting tetrahedral boronate is more nucleophilic than the neutral trigonal boronic acid, facilitating the transfer of the alkyl group to the palladium center.

The key steps are:

Activation of the Boronic Acid: The boronic acid reacts with a base to form a more reactive boronate species.

Coordination to Palladium: The boronate coordinates to the palladium(II) complex.

Alkyl Group Transfer: The (3-(tert-butoxy)-3-oxopropyl) group is transferred from the boron to the palladium center, displacing a ligand (e.g., a halide).

Formation of the Organopalladium Intermediate: This results in the formation of an alkylpalladium(II) species, which then proceeds to the reductive elimination step to form the final cross-coupled product.

Recent studies have also demonstrated that transmetalation can occur from boronic esters without prior hydrolysis, particularly under anhydrous conditions. illinois.edu This suggests that this compound might participate in similar pathways, potentially involving direct interaction with the palladium catalyst. The structure of the boronic ester can significantly impact the rate of transmetalation, with some esters reacting over 20 times faster than the corresponding boronic acid. illinois.edu

The stereochemistry of the transmetalation process is also a critical consideration, especially for tertiary boronic esters where stereoretentive transfer of the alkyl group to a copper catalyst has been observed. nih.gov While this compound is not chiral at the carbon bearing the boron atom, this highlights the nuanced mechanistic control possible in such reactions.

Table 1: Proposed Factors Influencing the Rate of Transmetalation for this compound

| Factor | Effect on Transmetalation Rate | Rationale |

| Base Strength | Increased rate with stronger base | Promotes the formation of the more nucleophilic boronate species. |

| Solvent Polarity | Generally faster in polar solvents | Can facilitate the dissolution of the boronate salt and stabilize charged intermediates. |

| Ligand on Palladium | Electron-donating ligands can accelerate reductive elimination but may slow transmetalation. | The electronic and steric properties of the ligand influence the stability of the palladium intermediates. |

| Temperature | Increased rate with higher temperature | Provides the necessary activation energy for the reaction. |

Elucidation of Radical Mechanism Pathways in Alkylboronic Acid Transformations

Beyond traditional two-electron cross-coupling pathways, alkylboronic acids can also undergo transformations via radical mechanisms, often initiated by photoredox catalysis or strong oxidants. researchgate.netmaastrichtuniversity.nl For this compound, the generation of a primary alkyl radical is a plausible pathway.

The formation of a radical from a boronic acid or its derivative typically involves the formation of an "ate" complex. maastrichtuniversity.nl This complex, formed by the addition of a Lewis base to the boron center, is more susceptible to single-electron transfer (SET).

A proposed radical generation pathway is as follows:

Formation of an "Ate" Complex: The boronic acid reacts with a nucleophile (e.g., a base or an excited-state photocatalyst) to form a tetracoordinate boronate species.

Single-Electron Transfer (SET): The "ate" complex undergoes oxidation via SET to a radical cation.

Fragmentation: The radical cation is unstable and fragments to generate the (3-(tert-butoxy)-3-oxopropyl) radical and a boron-containing byproduct.

This radical can then participate in various reactions, such as addition to alkenes or arenes, or in atom transfer radical addition (ATRA) processes. The use of visible light photoredox catalysis has emerged as a mild and efficient method for generating alkyl radicals from boronic acids and their esters. researchgate.net

Table 2: Comparison of Proposed Ionic and Radical Pathways for this compound

| Feature | Ionic Pathway (e.g., Suzuki-Miyaura) | Radical Pathway (e.g., Photoredox) |

| Initiation | Base-mediated formation of a boronate. | Single-electron transfer to/from a boronate "ate" complex. |

| Key Intermediate | Alkylpalladium(II) species. | (3-(tert-butoxy)-3-oxopropyl) radical. |

| Reaction Conditions | Typically requires a transition metal catalyst and a base. | Often involves a photocatalyst and a light source. |

| Functional Group Tolerance | Can be sensitive to certain functional groups. | Often exhibits high functional group tolerance. |

Role of the Carboxylic Acid Functionality in C-B Bond Activation

The presence of the tert-butyl ester, which can be hydrolyzed to a carboxylic acid, introduces an interesting electronic feature that can influence the reactivity of the C-B bond. Research has shown that a pendant carboxyl group can act as an intramolecular ligand for the boron atom, forming a boralactone. nih.gov This intramolecular coordination can significantly stabilize the boronic acid towards oxidation. nih.gov

This stabilization arises from the electronic effect of the carboxyl group, which diminishes the electron density on the boron atom. nih.gov This makes the boron less susceptible to nucleophilic attack by oxidizing species. In the context of the C-B bond activation, this implies that under certain conditions, the carboxylic acid functionality could modulate the reactivity of the boronic acid.

Conversely, in decarboxylative borylation reactions, the carboxylic acid group is the reactive handle for the introduction of the boron moiety. nih.gov While this is the reverse of C-B bond activation for functionalization, the mechanistic studies in this area highlight the intimate electronic interplay between the carboxyl and boronyl groups, often mediated by additives like guanidine. nih.gov

In the case of this compound, the ester group itself is less likely to participate in intramolecular coordination compared to a free carboxylic acid. However, its electron-withdrawing nature can still influence the Lewis acidity of the boron center and, consequently, its reactivity in both ionic and radical pathways.

Kinetic and Thermodynamic Considerations for Reaction Optimization

Kinetic Considerations: The rate of a cross-coupling reaction involving this compound will be dependent on the concentration of the reactants, the catalyst, and the base, as well as the temperature. The transmetalation step is often the rate-determining step in Suzuki-Miyaura couplings. Therefore, optimizing the conditions to favor the formation and reactivity of the boronate species is crucial.

Table 3: Illustrative Kinetic Parameters for a Hypothetical Cross-Coupling Reaction

| Parameter | Value | Significance |

| Rate Constant (k) | Dependent on temperature and catalyst system. | A higher value indicates a faster reaction. |

| Activation Energy (Ea) | Can be determined by Arrhenius plots. | A lower activation energy leads to a faster reaction rate. |

| Reaction Order | Typically first order in the palladium complex and the boronic acid. | Influences how changes in concentration affect the reaction rate. |

Optimizing the reaction conditions, such as temperature and solvent, can influence the thermodynamic favorability of the reaction. For example, in some cases, higher temperatures might be required to overcome a kinetic barrier, even if the reaction is thermodynamically favorable at lower temperatures.

Computational and Theoretical Studies of 3 Tert Butoxy 3 Oxopropyl Boronic Acid Reactivity

Density Functional Theory (DFT) Calculations on Reaction Pathways

Density Functional Theory (DFT) has become a standard method for investigating the mechanisms of reactions involving boronic acids. mdpi.comacs.org For (3-(tert-Butoxy)-3-oxopropyl)boronic acid, DFT calculations can map out the potential energy surfaces of its reactions, such as the Suzuki-Miyaura cross-coupling. These calculations help in identifying the elementary steps of the reaction, including oxidative addition, transmetalation, and reductive elimination.

Table 1: Illustrative DFT-Calculated Relative Free Energies for a Hypothetical Suzuki-Miyaura Coupling Reaction Pathway

| Species | Description | Relative Free Energy (kcal/mol) |

| Reactants | Aryl halide + this compound + Pd(0)L2 | 0.0 |

| Oxidative Addition TS | Transition state for aryl halide addition to Pd(0)L2 | +15.2 |

| Oxidative Addition Product | Aryl-Pd(II)-X(L)2 complex | -5.4 |

| Transmetalation TS | Transition state for the transfer of the alkyl group from boron to palladium | +21.5 |

| Transmetalation Intermediate | Aryl-Pd(II)-alkyl(L)2 complex | -10.1 |

| Reductive Elimination TS | Transition state for the formation of the C-C bond | +18.9 |

| Products | Coupled product + Pd(0)L2 | -25.7 |

Note: These values are hypothetical and serve to illustrate the type of data generated from DFT calculations.

Prediction of Reactivity and Selectivity Profiles in Boronic Acid Transformations

Computational models can be employed to predict the reactivity and selectivity of this compound in various transformations. Quantitative Structure-Activity Relationship (QSAR) models, informed by calculated molecular descriptors, can correlate the structural features of the boronic acid with its observed reactivity. unirioja.es

Factors influencing reactivity, such as the electronic nature of the substituents and steric hindrance, can be quantified using computational methods. For this compound, the electron-withdrawing character of the tert-butoxycarbonyl group can be analyzed to predict its effect on the nucleophilicity of the boronic acid. researchgate.net This information is crucial for understanding its performance in reactions like the Suzuki-Miyaura coupling.

Computational studies can also predict regioselectivity and stereoselectivity. nih.gov By calculating the activation barriers for different possible reaction pathways, the most likely outcome can be determined. For instance, in reactions involving unsymmetrical substrates, DFT can help predict which isomer will be preferentially formed.

Elucidation of Transition States and Intermediates in Boron-Mediated Reactions

A key strength of computational chemistry is its ability to characterize transient species like transition states and reaction intermediates that are often difficult to observe experimentally. researchgate.net For reactions involving this compound, DFT calculations can provide detailed geometric and electronic structures of these fleeting species.

The geometry of a transition state provides insights into the mechanism of a particular step. For example, the structure of the transmetalation transition state in a Suzuki-Miyaura reaction can reveal how the organic group is transferred from the boron atom to the palladium center. acs.org Analysis of the vibrational frequencies of the calculated structures confirms their identity as either minima (intermediates) or first-order saddle points (transition states) on the potential energy surface.

Table 2: Illustrative Calculated Properties of a Key Transition State in a Boron-Mediated Reaction

| Property | Value |

| Imaginary Frequency | -350 cm⁻¹ |

| Key Bond Distances (Å) | B-C: 1.85, Pd-C: 2.10 |

| Key Bond Angles (°) | B-C-Pd: 85.0 |

| Partial Atomic Charges | B: +0.65, C: -0.45, Pd: +0.20 |

Note: These values are hypothetical and represent typical data obtained from transition state calculations.

Ligand Design and Catalyst Optimization through Computational Methods

Computational methods are invaluable for the rational design of ligands and the optimization of catalysts for reactions involving this compound. researchgate.net By systematically modifying the structure of a ligand in silico and calculating the effect on the reaction's energy profile, researchers can identify promising candidates for experimental synthesis. acs.orgscholaris.ca

Descriptors such as the Tolman electronic parameter and the ligand cone angle can be calculated to quantify the electronic and steric properties of ligands. researchgate.net These descriptors can then be used to build predictive models that correlate ligand properties with catalytic activity and selectivity. mdpi.com This computational screening approach can significantly accelerate the discovery of optimal catalyst systems for specific applications of this compound, saving considerable time and resources compared to a purely experimental trial-and-error approach. rsc.org

Derivatization and Design of Analogues of 3 Tert Butoxy 3 Oxopropyl Boronic Acid

Modification of the Boron Moiety (e.g., Boronate Esters, Trifluoroborate Salts)

The boronic acid group is a cornerstone of the molecule's reactivity, but it is often transformed into more stable or selectively reactive derivatives, such as boronate esters and trifluoroborate salts. These modifications are critical for purification, handling, and participation in specific coupling reactions.

Boronate Esters: Boronic acids are frequently converted into boronate esters through condensation with diols. This transformation is typically an equilibrium process, driven to completion by the removal of water. The resulting esters, such as the commonly used pinacol (B44631) esters, exhibit enhanced stability, are often crystalline solids, and are highly soluble in organic solvents, facilitating their use in a wide range of synthetic applications. The synthesis of boronate esters from boronic acids is a well-established method, often utilizing dehydrating agents or azeotropic removal of water.

Trifluoroborate Salts: Organotrifluoroborate salts represent another key class of boronic acid derivatives, known for their exceptional stability as crystalline solids that are easy to handle. researchgate.net They are readily prepared from boronic acids or boronate esters by treatment with potassium hydrogen fluoride (B91410) (KHF2). researchgate.netlibretexts.org This conversion is often high-yielding and tolerant of a wide variety of functional groups. Trifluoroborate salts often exhibit unique reactivity compared to their boronic acid or ester counterparts and can be advantageous in certain cross-coupling reactions. libretexts.org For instance, while secondary alkyl boronic esters can be challenging substrates in Suzuki-Miyaura reactions, the corresponding trifluoroborate salts often perform more reliably.

Table 1: Common Modifications of the Boron Moiety

| Derivative Type | General Structure | Common Reagents | Key Advantages |

|---|---|---|---|

| Boronate Ester (Pinacol) | R-B(pin) | Pinacol, Dean-Stark or dehydrating agent | Improved stability, solubility in organic solvents, ease of purification |

| Potassium Trifluoroborate | R-BF3K | KHF2 | High stability (crystalline solid), unique reactivity in cross-coupling |

Variations in the Alkyl Chain Length and Substitution Patterns

Altering the three-carbon alkyl chain of (3-(tert-Butoxy)-3-oxopropyl)boronic acid is a primary strategy for creating analogues with diverse steric and electronic properties. General synthetic methodologies for alkylboronic acids can be adapted to produce homologated or substituted versions of the parent compound.

Chain Length Modification: Analogues with shorter or longer alkyl chains can be synthesized through various established routes. For instance, a two-carbon chain analogue could be prepared via hydroboration of tert-butyl acrylate (B77674), while a four-carbon chain could be accessed from a corresponding homoallylic tert-butyl ester.

Substitution Patterns: Introducing substituents along the alkyl chain can significantly influence the molecule's conformation and biological activity. The synthesis of C(sp3)-rich alkylboron compounds can be achieved through transition-metal-free cross-coupling reactions, allowing for the construction of sterically hindered and complex alkyl boronic esters. chemrxiv.org This approach provides a modular way to combine different alkyl fragments, enabling the synthesis of a wide array of substituted analogues. chemrxiv.org For example, reacting an appropriate sulfonylhydrazone with an alkylboronic acid can forge new C(sp3)–C(sp3) bonds, leading to substituted derivatives. chemrxiv.org

Exploration of Alternative Protecting Groups for the Carboxylic Acid

The tert-butyl ester in the parent compound serves as a protecting group for the carboxylic acid. The choice of protecting group is critical in multi-step syntheses, as it must be stable to various reaction conditions while allowing for selective removal at a desired stage. Exploring alternatives to the tert-butyl group provides access to orthogonal protection strategies. organic-chemistry.org

The tert-butyl group is typically cleaved under acidic conditions. Other common ester protecting groups offer different cleavage conditions, enhancing synthetic flexibility. libretexts.orgoup.com

Table 2: Alternative Protecting Groups for the Carboxylic Acid Moiety

| Protecting Group | Structure | Common Cleavage Conditions | Stability Profile |

|---|---|---|---|

| Methyl Ester | -COOCH3 | Acid or base hydrolysis | Sensitive to both acid and base |

| Benzyl Ester | -COOCH2Ph | Hydrogenolysis (e.g., H2, Pd/C) | Stable to mild acid and base; cleaved under neutral conditions |

| Silyl Esters (e.g., TBDMS) | -COOSi(CH3)2C(CH3)3 | Fluoride ions (e.g., TBAF), acid, or base | Generally labile, sensitive to acid and base |

| 2-Oxazoline | Cyclic structure | Strong acid hydrolysis | Stable to bases and nucleophiles |

Silyl esters, for example, are known for their lability but can be rendered more robust. The "supersilyl" group, a tris(trialkylsilyl)silyl group, has been shown to confer extraordinary stability to the carboxyl functionality, even in the presence of organometallic reagents like n-BuLi. nih.gov This type of protecting group can be removed under specific conditions, such as photo-deprotection, adding another layer of orthogonality. nih.gov

Synthesis and Reactivity of Chiral Analogues for Stereoselective Synthesis

Introducing chirality into the alkyl backbone of this compound opens avenues for stereoselective synthesis and the development of enantiomerically pure compounds. Chiral organoboronates are highly valuable reagents due to the stereospecific nature of many C–B bond transformations. acs.orgresearchgate.net

Asymmetric Synthesis: Several methods exist for the enantioselective synthesis of chiral alkylboronic esters. Transition-metal-catalyzed asymmetric hydroboration of alkenes is a powerful technique for creating chiral secondary or tertiary boronic esters. acs.orgacs.orgnih.govnih.gov For example, rhodium-catalyzed hydroboration of allylic phosphonates can produce chiral tertiary boronic esters with high enantiomeric excess. nih.gov Another prominent strategy is the lithiation/borylation of chiral substrates, such as carbamates, which can deliver boronic esters with excellent stereocontrol.

Reactivity of Chiral Analogues: Once synthesized, chiral boronic esters can undergo a variety of stereospecific reactions. researchgate.net The C–B bond can be converted with retention of configuration into C–C, C–O, and C–N bonds. For example, chiral secondary boronic esters can participate in Suzuki-Miyaura cross-coupling reactions with retention of configuration, allowing the synthesis of enantioenriched products. researchgate.netacs.org Matteson homologation is another key reaction that proceeds without erosion of optical purity, enabling the iterative extension of the carbon chain while maintaining stereochemical integrity. These stereospecific transformations make chiral analogues of this compound powerful intermediates for the asymmetric synthesis of complex molecules.

Emerging Trends and Future Directions in 3 Tert Butoxy 3 Oxopropyl Boronic Acid Research

Chemo- and Biocatalytic Approaches for Synthesis and Transformation

Recent advancements in catalysis are paving the way for more efficient and selective methods for the synthesis and transformation of alkylboronic acids like (3-(tert-Butoxy)-3-oxopropyl)boronic acid.

Chemacatalysis: Palladium-catalyzed borylation of primary alkyl bromides has emerged as a mild and functional-group-tolerant method for the synthesis of alkylboronic esters. organic-chemistry.org This approach offers high selectivity and can be extended to alkyl iodides and tosylates. organic-chemistry.org Additionally, cobalt-catalyzed hydroboration of dienes and alkenes provides a pathway to enantiomerically enriched alkylboronate esters. organic-chemistry.org These chemocatalytic methods represent a significant step forward in accessing structurally diverse alkylboronic acids.

Biocatalysis: The use of enzymes in organoboron chemistry is a rapidly growing area. Engineered enzymes, such as protoglobin nitrene transferases, have been shown to catalyze the amination of boronic acids to produce amines with high yields and turnover numbers. nih.gov This biocatalytic approach offers the potential for highly selective and environmentally friendly transformations of boronic acids. While still an emerging field, the application of biocatalysis to the synthesis and modification of this compound could lead to novel and valuable derivatives.

| Catalytic Approach | Description | Potential Application for this compound |

| Chemacatalysis | Palladium-catalyzed borylation of alkyl halides and cobalt-catalyzed hydroboration of alkenes. organic-chemistry.org | Direct synthesis from corresponding alkyl halides or alkenes, offering a more streamlined and functional-group-tolerant route. |

| Biocatalysis | Engineered enzymes (e.g., nitrene transferases) for the transformation of boronic acids into other functional groups like amines. nih.gov | Enantioselective transformation of the boronic acid moiety into a chiral amine, creating valuable building blocks for pharmaceuticals. |

Applications in Flow Chemistry and Continuous Processing

Flow chemistry, or continuous processing, is gaining significant traction in the synthesis of boronic acids due to its inherent advantages in safety, scalability, and process control. The synthesis of boronic acids often involves highly reactive intermediates and exothermic reactions, which can be challenging to manage in traditional batch reactors. researchgate.net

Flow reactors offer enhanced heat and mass transfer, precise control over reaction time and temperature, and the ability to safely handle hazardous reagents. tcichemicals.com The continuous nature of flow synthesis allows for the rapid production of boronic acids with high purity and consistency. For the synthesis of this compound, a flow-based approach could enable a safer and more efficient manufacturing process, particularly at an industrial scale. researchgate.net Furthermore, the integration of in-line purification and analysis techniques within a continuous flow system can streamline the entire production process.

| Feature of Flow Chemistry | Benefit for this compound Synthesis |

| Enhanced Safety | Improved control over exothermic reactions and handling of reactive intermediates. tcichemicals.com |

| Scalability | Seamless transition from laboratory-scale synthesis to large-scale production. |

| Process Control | Precise manipulation of reaction parameters leading to higher yields and purity. |

| Automation | Potential for automated and continuous production with minimal manual intervention. tcichemicals.com |

Green Chemistry Principles in Boronic Acid Synthesis and Utilization

The principles of green chemistry are increasingly influencing the design of synthetic routes for boronic acids, aiming to minimize environmental impact and enhance sustainability. Key aspects of green chemistry relevant to this compound include atom economy, the use of greener solvents, and the development of catalytic methods.

Atom Economy: Synthetic methods that maximize the incorporation of all reactant atoms into the final product are considered to have high atom economy. Direct C-H borylation, for instance, is an atom-economical method for synthesizing arylboronic acids. nih.gov Applying similar principles to alkylboronic acid synthesis is an active area of research.

Green Solvents and Reagents: The use of environmentally benign solvents and reagents is a cornerstone of green chemistry. Research into boronic acid synthesis is exploring the use of water or other green solvents. ntu.edu.sg Boronic acids themselves are often considered "green" compounds due to their low toxicity and degradation to boric acid, a naturally occurring and environmentally benign substance. nih.gov

Catalysis: As discussed in section 8.1, the development of catalytic methods for boronic acid synthesis and transformation reduces the need for stoichiometric reagents, thereby minimizing waste.

A "phase-switch" strategy using boronic acids as productive tags has been developed as a greener approach to multistep synthesis, avoiding the need for traditional chromatographic purification. acs.org This technique leverages the reversible formation of boronate esters to move the tagged molecule between aqueous and organic phases, facilitating purification. acs.org

| Green Chemistry Principle | Application in this compound Research |

| Atom Economy | Development of synthetic routes that maximize the incorporation of starting materials into the final product. nih.gov |

| Use of Green Solvents | Employing water or other environmentally friendly solvents in synthesis and reactions. ntu.edu.sg |

| Catalysis | Utilizing catalytic methods to reduce waste and improve efficiency. researchgate.net |

| Productive Tags | Using the boronic acid moiety as a "phase-switch" tag for greener purification in multi-step syntheses. acs.org |

Advanced Spectroscopic Characterization Techniques for Mechanistic Elucidation

A deeper understanding of the reaction mechanisms involving boronic acids is crucial for optimizing existing reactions and developing new transformations. Advanced spectroscopic techniques are playing a pivotal role in this endeavor.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹¹B NMR is a powerful tool for studying the speciation of boronic acids in solution and for monitoring the progress of reactions in real-time. rsc.org However, the tendency of boronic acids to form oligomers can sometimes lead to complex spectra. reddit.com Techniques such as running NMR in d4-methanol or converting the boronic acid to a diethanolamine (B148213) adduct can help overcome these challenges. reddit.com

In-situ Monitoring: The development of in-situ monitoring techniques allows for the direct observation of reactive intermediates and the elucidation of reaction kinetics and mechanisms. For example, fluorescence quenching experiments and electrochemical methods have been used to study the photoredox-catalyzed reactions of alkylboronic acids. nih.gov

Computational Modeling: In conjunction with experimental spectroscopic data, computational methods such as Density Functional Theory (DFT) are being used to model reaction pathways and predict the structures and energies of transition states and intermediates. This combined approach provides a comprehensive picture of the reaction mechanism.

| Spectroscopic Technique | Application in Studying this compound |

| ¹¹B NMR Spectroscopy | Characterization of the boronic acid and its derivatives, and monitoring reaction progress. rsc.org |

| In-situ Spectroscopy | Real-time analysis of reactions to identify intermediates and determine kinetics. nih.gov |

| Fluorescence Spectroscopy | Probing reaction mechanisms, particularly in photoredox catalysis. nih.gov |

| Computational Chemistry | Modeling reaction pathways and predicting spectroscopic properties to complement experimental data. |

Q & A

Basic Research Question

- ¹H-NMR : The tert-butoxy group appears as a singlet at δ ~1.2–1.4 ppm (9H). The boronic acid proton (B–OH) is often absent due to exchange broadening but may be observed in anhydrous DMSO-d₆ at δ ~6–8 ppm .

- ¹¹B-NMR : A sharp peak at δ ~30–32 ppm confirms the sp²-hybridized boron atom .

- HR-MS : Accurate mass analysis (e.g., [M+Na]⁺) validates molecular formula, with fragmentation patterns indicating loss of tert-butoxy (C₄H₉O⁻, 73.06 Da) .

In multicomponent reactions involving this compound, how does the tert-butoxy group influence reactivity and product selectivity compared to other protecting groups?

Advanced Research Question

The tert-butoxy group enhances steric hindrance, directing regioselectivity in MCRs. For example, in β-lactamase inhibitor synthesis, the tert-butoxycarbonyl (Boc) group on the boronic acid backbone prevents undesired nucleophilic attack at the carbonyl, favoring β-amino boronic acid formation . Compared to benzyloxy or methoxy groups, tert-butoxy:

- Reduces Hydrolysis : Greater stability under basic conditions due to bulky tert-butyl .

- Modulates Electronic Effects : Electron-donating tert-butoxy increases boronic acid Lewis acidity, enhancing Suzuki-Miyaura cross-coupling efficiency .

What purification strategies are recommended for boronic acids with oxygen-sensitive functional groups like tert-butoxy?

Basic Research Question

- Column Chromatography : Use silica gel with ethyl acetate/hexane gradients (1:4 to 1:2). Add 1–2% triethylamine to suppress boronic acid adsorption .

- Recrystallization : Tert-butoxy derivatives often crystallize from cold diethyl ether or dichloromethane/hexane mixtures .

- Lyophilization : For hygroscopic compounds, freeze-drying aqueous extracts preserves tert-butoxy integrity .

How can discrepancies in reported NMR chemical shifts for similar boronic acids be resolved when validating synthetic products?

Advanced Research Question

Variations in NMR data (e.g., ¹³C shifts for tert-butoxy carbons) arise from solvent, temperature, or rotameric equilibria. For validation:

- Standardized Conditions : Acquire spectra in DMSO-d₆ at 25°C to match literature protocols .

- 2D NMR : HSQC and HMBC correlate ambiguous peaks, distinguishing rotamers (e.g., tert-butoxy rotamers in β-amino boronic acids) .

- Cross-Reference : Compare with structurally analogous compounds (e.g., 3-benzyloxyphenylboronic acid δ 7.3–7.5 ppm for aromatic protons) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.